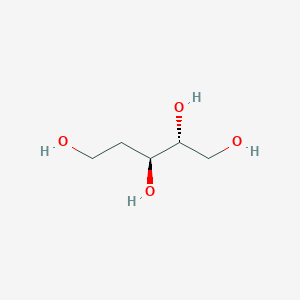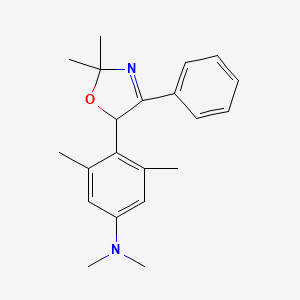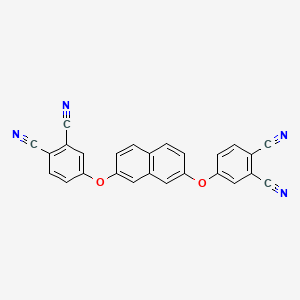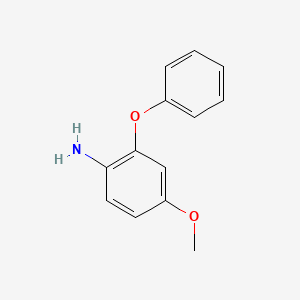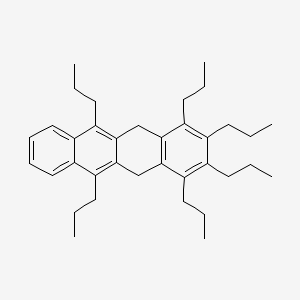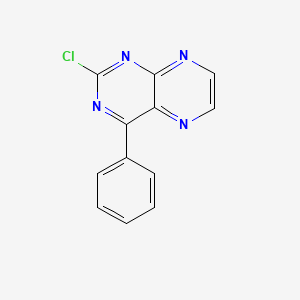![molecular formula C33H26N4O B8493229 5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B8493229.png)
5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole
Vue d'ensemble
Description
5-(4’-Hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole is a chemical compound with the molecular formula C33H26N4O and a molecular weight of 494.59 g/mol . It is a tetrazole derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 5-(4’-hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole typically involves the reaction of 4’-hydroxymethyl-1,1’-biphenyl-2-yl with triphenylmethyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine or sodium hydride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Analyse Des Réactions Chimiques
5-(4’-Hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole undergoes various chemical reactions, including:
Applications De Recherche Scientifique
5-(4’-Hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(4’-hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors . This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
5-(4’-Hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole can be compared with other tetrazole derivatives, such as:
Propriétés
Formule moléculaire |
C33H26N4O |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C33H26N4O/c38-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-34-36-37(35-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23,38H,24H2 |
Clé InChI |
KAERHHNMTJTOOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

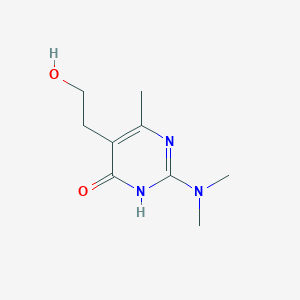
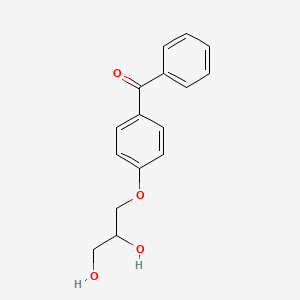
![(+)-7,7-Dimethyl-2-aza-spiro[4.4]nonan-3-one](/img/structure/B8493169.png)
![2-Pyridinecarboxylic acid,4-[4-(4-nitrophenyl)-1-piperazinyl]-,hydrazide](/img/structure/B8493173.png)
![6-Benzo[d]thiazolemethanamine,2-amino-4,5,6,7-tetrahydro-,dihydrobromide](/img/structure/B8493175.png)
